Cas no 1009005-33-7 (2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid)
2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
-
- <br>2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]-3-methylbutanoic a cid
- 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid
- 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoicacid
- 1009005-33-7
- SR-01000058261
- 997-268-2
- 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]-3-methylbutanoic acid
- MLS000707822
- SMR000243914
- CHEMBL1518281
- CS-0231735
- EN300-10972
- AKOS034373000
- 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)-3-methylbutanoic acid
- SR-01000058261-1
- Z45637504
- HMS2551H20
- HMS1720A21
- G33003
-
- Inchi: 1S/C14H19NO6S/c1-9(2)13(14(16)17)15-22(18,19)10-4-5-11-12(8-10)21-7-3-6-20-11/h4-5,8-9,13,15H,3,6-7H2,1-2H3,(H,16,17)
- InChI Key: OCUPRYIVNSSKQN-UHFFFAOYSA-N
- SMILES: S(C1=CC=C2C(=C1)OCCCO2)(NC(C(=O)O)C(C)C)(=O)=O
Computed Properties
- Exact Mass: 329.093309g/mol
- Monoisotopic Mass: 329.093309g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 486
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 329.37g/mol
- XLogP3: 1.9
- Topological Polar Surface Area: 110Ų
2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-10972-0.05g |
2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid |
1009005-33-7 | 96% | 0.05g |
$42.0 | 2023-10-27 | |
| Enamine | EN300-10972-0.1g |
2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid |
1009005-33-7 | 96% | 0.1g |
$66.0 | 2023-10-27 | |
| Enamine | EN300-10972-0.25g |
2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid |
1009005-33-7 | 96% | 0.25g |
$92.0 | 2023-10-27 | |
| Enamine | EN300-10972-0.5g |
2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid |
1009005-33-7 | 96% | 0.5g |
$175.0 | 2023-10-27 | |
| Enamine | EN300-10972-1.0g |
2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid |
1009005-33-7 | 96% | 1.0g |
$256.0 | 2023-02-09 | |
| Enamine | EN300-10972-2.5g |
2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid |
1009005-33-7 | 96% | 2.5g |
$503.0 | 2023-10-27 | |
| Enamine | EN300-10972-5.0g |
2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid |
1009005-33-7 | 96% | 5.0g |
$743.0 | 2023-02-09 | |
| Enamine | EN300-10972-10.0g |
2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid |
1009005-33-7 | 96% | 10.0g |
$1101.0 | 2023-02-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302405-50mg |
2-(3,4-Dihydro-2h-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid |
1009005-33-7 | 95% | 50mg |
¥1497 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302405-100mg |
2-(3,4-Dihydro-2h-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid |
1009005-33-7 | 95% | 100mg |
¥1544 | 2023-04-17 |
2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid
2-(3,4-Dihydro-2H-1,5-Benzodioxepine-7-Sulfonamido)-3-Methylbutanoic Acid: A Comprehensive Overview
The compound 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid (CAS No. 1009005-33-7) is a fascinating molecule with significant potential in the fields of pharmacology and organic chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its structure, synthesis, properties, and the latest research findings that highlight its significance in contemporary scientific studies.
The molecular structure of 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid is characterized by a benzodioxepine ring system fused with a sulfonamide group and a substituted butanoic acid moiety. The benzodioxepine ring is a bicyclic structure consisting of a benzene ring fused to a dioxepine ring (a seven-membered ring containing two oxygen atoms). This arrangement imparts unique electronic and steric properties to the molecule, making it an interesting subject for both synthetic and medicinal chemistry research.
Recent studies have focused on the synthesis of benzodioxepine derivatives as potential drug candidates. Researchers have explored various methods to optimize the synthesis of these compounds, including the use of microwave-assisted reactions and catalytic processes. These advancements have not only improved the efficiency of synthesis but also enabled the exploration of diverse structural analogs. For instance, the incorporation of sulfonamide groups into benzodioxepine frameworks has been shown to enhance bioavailability and pharmacokinetic properties.
The sulfonamide group in this compound plays a crucial role in modulating its biological activity. Sulfonamides are known for their ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. In the case of 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid, the sulfonamide group contributes to its potential as an inhibitor of specific enzyme pathways. Recent research has demonstrated that this compound exhibits inhibitory activity against certain kinases, making it a promising lead compound for drug development.
The butanoic acid moiety attached to the benzodioxepine-sulfonamide core adds further functional diversity to this molecule. The presence of a methyl group on the butanoic acid chain introduces additional steric effects and may influence the compound's solubility and permeability. These properties are critical for determining its suitability as an orally administered drug.
In terms of applications, benzodioxepine derivatives like this compound have been investigated for their potential in treating various diseases. For example, recent studies have explored their role in anti-inflammatory therapies due to their ability to modulate inflammatory pathways. Additionally, their potential as anticancer agents has been highlighted by their ability to inhibit key enzymes involved in tumor progression.
From an analytical standpoint, modern techniques such as NMR spectroscopy and mass spectrometry have been employed to characterize this compound. These methods provide detailed insights into its molecular structure and purity. Furthermore, computational chemistry tools have been utilized to predict its pharmacokinetic profiles and toxicity potential.
In conclusion, 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid (CAS No. 1009005-33-7) represents a significant advancement in the field of medicinal chemistry. Its unique structure and promising biological activities make it a valuable candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, this compound holds great potential for contributing to innovative therapeutic solutions.
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